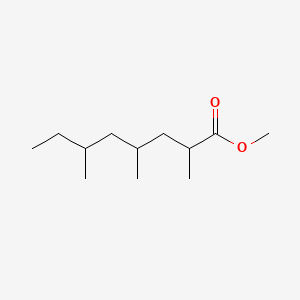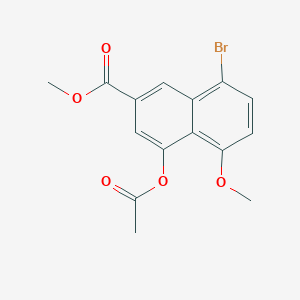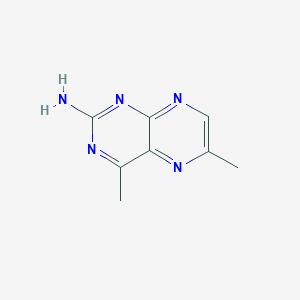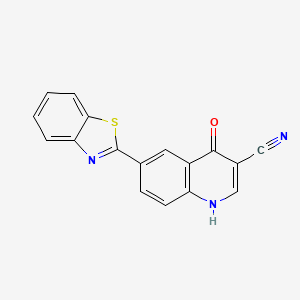
Methyl 2,4,6-trimethyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4,6-trimethyloctanoate is an organic compound with the molecular formula C12H24O2 It is a methyl ester derivative of 2,4,6-trimethyloctanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,4,6-trimethyloctanoate can be synthesized through esterification reactions. One common method involves the reaction of 2,4,6-trimethyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4,6-trimethyloctanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: 2,4,6-trimethyloctanoic acid.
Reduction: 2,4,6-trimethyloctanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,4,6-trimethyloctanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be utilized in studies involving ester metabolism and enzymatic reactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2,4,6-trimethyloctanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases, enzymes that specifically target ester bonds. The released products can then participate in further biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,4,6-trimethylheptanoate
- Methyl 2,4,6-trimethylnonanoate
- Ethyl 2,4,6-trimethyloctanoate
Uniqueness
Methyl 2,4,6-trimethyloctanoate is unique due to its specific chain length and branching pattern, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
54984-07-5 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
methyl 2,4,6-trimethyloctanoate |
InChI |
InChI=1S/C12H24O2/c1-6-9(2)7-10(3)8-11(4)12(13)14-5/h9-11H,6-8H2,1-5H3 |
Clé InChI |
RBRLRKACDFDWRL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(C)CC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13944646.png)




![1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile](/img/structure/B13944670.png)


![1-[(Ethylsulfanyl)methyl]-4-methylpiperazine](/img/structure/B13944689.png)
![2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol](/img/structure/B13944691.png)
![1-Bromopyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13944701.png)
